molecular formula C8H18N2O2 B1524738 1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol CAS No. 1339167-59-7

1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol

Cat. No. B1524738
M. Wt: 174.24 g/mol
InChI Key: ROTRGLQATVPTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol, more commonly known as Morpholine, is a heterocyclic organic compound used in a variety of industrial and research applications. It is an important intermediate for the synthesis of active pharmaceutical ingredients, and is also used in the production of polymers, surfactants, and corrosion inhibitors. Morpholine is a colorless liquid, which is miscible in water, and has a pleasant odor. It is widely used in organic synthesis, and its low toxicity and low cost make it an attractive alternative to other heterocyclic compounds.

Scientific Research Applications

Synthesis of Indole Derivatives

  • Summary of the Application: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Results or Outcomes: The synthesis of indole derivatives has resulted in biologically vital properties. Both natural and synthetic indoles show various biologically vital properties .

Synthesis of Lysosome-Targetable Fluorescent Probe

  • Summary of the Application: This compound is used in the synthesis of a lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not mentioned in the source .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

Synthesis of α-Bromoacrylic Acid Esters

  • Summary of the Application: This compound is used in a convenient one-pot synthesis of α-bromoacrylic acid esters .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not mentioned in the source .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

Pharmacological Actions of Morpholine Derivatives

  • Summary of the Application: Morpholine derivatives, which may include “1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol”, have wide variety of pharmacological activity .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not mentioned in the source .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

properties

IUPAC Name

1-amino-2-methyl-3-morpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-8(11,6-9)7-10-2-4-12-5-3-10/h11H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTRGLQATVPTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(CN1CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol
Reactant of Route 3
1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol
Reactant of Route 4
1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol
Reactant of Route 6
1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.